N-cycloheptyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
This compound features a cycloheptyl group attached to an acetamide moiety, which is further connected to a hexahydrocinnolin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the hexahydrocinnolin ring, followed by the introduction of the cycloheptyl and acetamide groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEPTYL-2-(6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETAMIDE: Shares structural similarities but differs in the ring system and functional groups.
Indole Derivatives: Compounds like indole-3-acetic acid have diverse biological activities and applications, providing a basis for comparison.
Uniqueness
N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H25N3O2/c21-16(18-14-8-3-1-2-4-9-14)12-20-17(22)11-13-7-5-6-10-15(13)19-20/h11,14H,1-10,12H2,(H,18,21) |
InChI Key |
UAFAHIRPDBXWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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